(R)-4-(2-Pyrrolidinylmethyl)morpholine 2HCl
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Overview
Description
®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a pyrrolidine ring attached to a morpholine ring via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl typically involves the reaction of morpholine with a pyrrolidine derivative. One common method includes the use of ®-2-pyrrolidinylmethanol as a starting material, which undergoes a substitution reaction with morpholine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Pyrrolidinylmethyl)morpholine 2HCl: The enantiomer of the compound, which may have different biological activities.
N-Methylmorpholine: A structurally similar compound with different chemical properties.
Pyrrolidine: A simpler analog that lacks the morpholine ring.
Uniqueness
®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl is unique due to its specific stereochemistry and the presence of both morpholine and pyrrolidine rings. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[[(2R)-pyrrolidin-2-yl]methyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYQHONNDBVST-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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